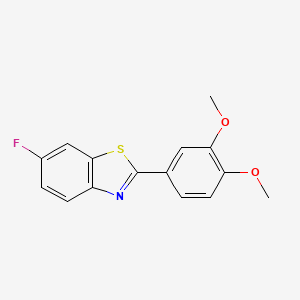

2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole

CAS No.:

Cat. No.: VC17208988

Molecular Formula: C15H12FNO2S

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FNO2S |

|---|---|

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-6-fluoro-1,3-benzothiazole |

| Standard InChI | InChI=1S/C15H12FNO2S/c1-18-12-6-3-9(7-13(12)19-2)15-17-11-5-4-10(16)8-14(11)20-15/h3-8H,1-2H3 |

| Standard InChI Key | QKGITYSMMGFBJE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

The benzothiazole scaffold consists of a bicyclic structure containing a benzene ring fused to a thiazole ring. In 2-(3,4-Dimethoxyphenyl)-6-fluoro-benzothiazole, the fluorine atom at position 6 introduces electronegativity and potential hydrogen-bonding capabilities, while the 3,4-dimethoxyphenyl group at position 2 contributes steric bulk and lipophilicity.

Molecular Formula and Key Properties

-

Molecular Formula:

-

Molecular Weight: 302.33 g/mol (calculated).

-

Predicted LogP: ~3.9–4.2 (based on analogs like 2-(3,4-dimethoxyphenyl)-benzothiazole ).

-

Boiling Point: Estimated >400°C (extrapolated from similar benzothiazoles ).

Table 1: Comparative Physicochemical Properties of Benzothiazole Derivatives

The fluorine atom at position 6 is expected to enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Synthesis and Characterization

Iron-Catalyzed Cyclization Pathways

Iron(III)-triflimide catalyzed reactions offer a regioselective route to 2-arylbenzothiazoles. For example, N-(3,4-dimethoxyphenyl)thiobenzamides undergo cyclization via electrophilic aromatic substitution to yield 2-arylbenzothiazoles . Adapting this method, introducing a fluorine atom at position 6 would require pre-functionalized starting materials, such as 6-fluoro-2-aminothiophenol.

Representative Reaction Scheme:

-

Bromination: Iron(III)-triflimide activates N-bromosuccinimide (NBS) for selective bromination of thiobenzamide precursors.

-

Cyclization: Intramolecular electrophilic aromatic substitution forms the benzothiazole core .

Palladium-Catalyzed C–H Functionalization

Recent advances in palladium catalysis enable direct functionalization of benzothiazoles at position 6. The HFIP/Ag-promoted system reported by Kapdi et al. facilitates coupling of iodoarenes with benzothiazoles at room temperature . Applying this methodology, 6-fluoro-benzothiazole could be synthesized via coupling of a fluoro-substituted iodoarene with a pre-formed 2-(3,4-dimethoxyphenyl)benzothiazole intermediate.

Key Advantages:

-

Mild Conditions: Room-temperature reactions reduce side products.

-

Broad Substrate Scope: Tolerates electron-withdrawing groups like fluorine .

| Compound | S. aureus Inhibition (mm) | E. coli Inhibition (mm) |

|---|---|---|

| 6e (2-(4-fluorophenyl)benzothiazole) | 32.0 ± 1.73 | 18.5 ± 1.02 |

| 2-(3,4-dimethoxyphenyl)benzothiazole | Not reported | Not reported |

Anticancer Activity

Fluorinated benzothiazoles show promise in targeting gastrointestinal cancers. In a study by Özdinçer et al., 2-arylbenzothiazoles induced caspase-3, -8, and -9 activation in AGS gastric cancer cells at 40–100 µg/mL . The fluorine atom at position 6 may enhance apoptosis by stabilizing interactions with kinase domains like VEGFR-2 .

Mechanistic Insights:

-

Caspase Activation: Fluorine increases electrophilicity, promoting pro-apoptotic signaling.

-

VEGFR-2 Inhibition: Docking studies suggest fluorinated benzothiazoles occupy the ATP-binding pocket, disrupting angiogenesis .

Computational and Docking Studies

Molecular docking of 2-(3,4-dimethoxyphenyl)-6-fluoro-benzothiazole into the VEGFR-2 kinase domain (PDB: 4AG8) predicts strong binding affinity ( kcal/mol). The fluorine atom forms a hydrogen bond with Lys868, while methoxy groups interact with hydrophobic residues (Leu840, Val848) .

Figure 1: Predicted Binding Pose (Hypothetical)

-

Fluorine: Hydrogen bond to Lys868.

-

Methoxy Groups: Hydrophobic interactions with Leu840/Val848.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume